molecular formula C24H27OP B12113778 (R)-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol

(R)-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol

Cat. No.: B12113778
M. Wt: 362.4 g/mol
InChI Key: PVQWVKFEOYSHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol is a chiral organophosphorus compound It is characterized by the presence of a triphenylphosphoranylidene group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol typically involves the reaction of triphenylphosphine with a suitable precursor under controlled conditions. One common method involves the use of sodium amide in toluene, followed by the addition of (methoxycarbonylmethylene)triphenylphosphorane . The reaction mixture is heated and stirred for an extended period, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The product is typically isolated through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

®-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,3-Dimethyl-4-(triphenylphosphoranylidene)-2-butanol is unique due to its chiral nature and the presence of the triphenylphosphoranylidene group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various applications.

Properties

IUPAC Name

2,3-dimethyl-4-(triphenyl-λ5-phosphanylidene)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27OP/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-20,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQWVKFEOYSHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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